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An In-Depth Technical Guide to N,N,3-Trimethylazetidin-3-amine Dihydrochloride: A
Versatile Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N,3-Trimethylazetidin-3-amine
dihydrochloride, tailored for researchers, medicinal chemists, and drug development
professionals. We will move beyond a simple recitation of facts to explore the causality behind
its synthesis, characterization, and application, offering field-proven insights into its handling
and utility as a strategic molecular scaffold.

Introduction: The Strategic Value of the Azetidine
Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a
privileged scaffold in medicinal chemistry.[1][2] Its strained ring system imparts unique
conformational rigidity and serves as a versatile bioisosteric replacement for more common
groups like piperidines or pyrrolidines, often leading to improved physicochemical properties
such as aqueous solubility and metabolic stability. Azetidine derivatives are integral
components of molecules exhibiting a wide array of biological activities, including antibacterial,
anticancer, and anti-inflammatory properties.[1][3][4] N,N,3-Trimethylazetidin-3-amine
dihydrochloride represents a highly functionalized and strategically important member of this
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class, offering multiple points for synthetic diversification. This guide will serve as a definitive
resource for its scientific understanding and practical application.

Section 1: Core Molecular Identity and
Physicochemical Properties

The formal IUPAC name for the compound is N,N,3-trimethylazetidin-3-amine
dihydrochloride. It is crucial to recognize that this compound is supplied as a dihydrochloride
salt, meaning both the endocyclic azetidine nitrogen and the exocyclic dimethylamino nitrogen
are protonated. This salt form significantly influences its physical properties, particularly
enhancing its solubility in polar solvents and its stability, though it also increases its
hygroscopicity.

Chemical Structure

Caption: Structure of N,N,3-Trimethylazetidin-3-amine dihydrochloride.

Physicochemical Data Summary

The following table summarizes the key properties of this compound, compiled from various
chemical suppliers and databases.
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Property Value Source(s)
CAS Number 133891-76-6 [5]
Molecular Formula CeH16CI2N2 [5]
Molecular Weight 187.11 g/mol [5]
Appearance Solid / Crystalline Powder

Purity Typically =97%

N Soluble in water and polar
Solubility ] ) [6]
organic solvents like methanol.

Room temperature, under inert
Storage Temperature [5]
atmosphere.

y it Hygroscopic; readily absorbs
roscopici
ygroscopicity moisture from the air.[7][8]

Section 2: Retrosynthetic Analysis and Plausible
Synthesis Pathway

The synthesis of functionalized azetidines is a non-trivial task due to the inherent ring strain of
the four-membered heterocycle.[1] A logical synthetic approach to N,N,3-Trimethylazetidin-3-
amine would involve the construction of a 3-aminoazetidine precursor followed by exhaustive
methylation.

Proposed Synthetic Workflow

A common and effective strategy for building the azetidine core starts from 3-amino-1-propanol
or related 3-halopropylamines.[9] The key steps involve protecting the amine, activating the
hydroxyl group (e.g., as a tosylate), and then inducing an intramolecular cyclization.
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Caption: Plausible synthetic workflow for the target compound.
Causality Behind Experimental Choices:

o N-Protection: The initial amine must be protected (e.g., as a Boc-carbamate) to prevent it
from acting as a nucleophile during the subsequent activation of the hydroxyl group. This
ensures regioselectivity.

e Hydroxyl Activation: Converting the primary alcohol to a better leaving group, such as a
tosylate, is essential. This transforms the oxygen from a poor leaving group (~OH) into an
excellent one (-OTs), facilitating the subsequent nucleophilic attack.

 Intramolecular Cyclization: The use of a strong, non-nucleophilic base deprotonates the
protected amine's nitrogen (if it's a secondary amine precursor) or, more commonly, the Boc-
protected nitrogen is sufficiently nucleophilic to displace the tosylate in an intramolecular Sn2
reaction to form the strained four-membered ring.

o Exhaustive Methylation: Reductive amination using formaldehyde as the carbon source and
a mild reducing agent like sodium triacetoxyborohydride is a highly efficient and controlled
method for converting a primary amine to a dimethylamino group without over-alkylation to a
quaternary ammonium salt.[10][11]

» Salt Formation: The final free base is often an oil and can be unstable. Converting it to the
dihydrochloride salt with ethereal HCI provides a stable, solid, and easily handleable product.

Section 3: Analytical Characterization - A Self-
Validating System

Confirming the identity and purity of N,N,3-Trimethylazetidin-3-amine dihydrochloride is
paramount. A combination of spectroscopic techniques provides a robust, self-validating
dataset.

Predicted Spectroscopic Data
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Predicted Chemical

Technique Feature Shift | Val Rationale
i alue
Acidic protons on
positively charged
09.0-12.0 ppm (very  nitrogens, extensive
1H NMR N*-H protons (2H)

broad s) hydrogen bonding,
D20 exchangeable.

[12]

Azetidine CHz (4H)

0 3.5-4.5 ppm (m)

Protons on carbons
adjacentto a
positively charged
nitrogen are
significantly
deshielded. Complex
splitting due to

diastereotopicity.

Singlet for the two

chemically equivalent

N*-(CHs )2 (6H) 0 ~3.0 ppm (s)
methyl groups on the
exocyclic nitrogen.
Singlet for the methyl
) group attached to the
Ring C-CHs (3H) 0 ~1.5 ppm (s)

quaternary C3

position of the ring.

Carbons adjacent to

13C NMR Azetidine CHz (2C) 4 ~50-60 ppm the endocyclic
nitrogen.
Quaternary carbon
attached to two
Quaternary C3 0 ~60-70 ppm )
nitrogen atoms and a
methyl group.
Carbons of the
N*-(CHs)2 (2C) 0 ~40-50 ppm ] ]
dimethylamino group.
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Carbon of the methyl

Ring C-CHs (1C) 0 ~20-25 ppm ]
group on the ring.
Corresponds to the
molecular weight of
Mass Spec (ESI+) [M+H]*+ m/z 115.12 the free base
(CsH14Ny2) plus a
proton.
A common
fragmentation pattern
[M-CHs]* m/z 100.10

involving the loss of a

methyl group.

Characteristic

fragment from
[CH2=N(CHs)2]* m/z 58.06 cleavage of the C3-N

bond, forming a stable

iminium ion.[13]

Characteristic of
2400-3000 cm™1 (very ]
IR Spectroscopy N*-H Stretch ammonium
broad, strong) )
hydrochloride salts.

Aliphatic C-H
2850-2980 cm~? stretching from methyl
C-H Stretch )
(medium-strong) and methylene
groups.
Stretching vibrations
1000-1250 cm™1 of the carbon-nitrogen
C-N Stretch ] )
(medium) bonds in the molecule.
[12]

Section 4: Applications in Drug Development

N,N,3-Trimethylazetidin-3-amine dihydrochloride is not an active pharmaceutical ingredient
itself but rather a valuable building block. Its utility stems from the strategic combination of its
structural features.
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Caption: Strategic value of the scaffold in drug design.

» Vectorial Projection: The gem-dimethylamino and methyl groups at the C3 position create a
defined three-dimensional vector. When incorporated into a larger molecule, this allows
chemists to project substituents into specific regions of a biological target's binding pocket.

e Modulation of Basicity: The molecule contains two basic centers with different pKa values.
The exocyclic tertiary amine can be used as a basic handle to improve solubility or engage in
hydrogen bonding, while the endocyclic nitrogen provides a reactive site for further
elaboration.

» Scaffold Hopping and Bioisosterism: The azetidine core can replace larger, more flexible, or
more lipophilic rings (like piperidine), a strategy known as "scaffold hopping." This can fine-
tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion)
properties.

Section 5: Field-Proven Experimental Protocols

Protocol 1: Handling and Storage of a Hygroscopic
Amine Salt

Trustworthiness: Amine hydrochlorides are notoriously hygroscopic, meaning they readily
absorb water from the atmosphere.[7][8] Improper handling can lead to the formation of a sticky
solid, inaccurate weighing, and potential degradation.[14] This protocol ensures the integrity of
the material.
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» Acclimatization: Before opening, allow the sealed container to warm to ambient laboratory
temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture
onto the cold solid.

 Inert Atmosphere Operations: Whenever possible, handle the solid inside a glove box or
glove bag with a dry nitrogen or argon atmosphere.

o Rapid Weighing: If an inert atmosphere is not available, open the container for the briefest
possible time. Use a clean, dry spatula and weigh the required amount into a pre-tared,
sealed vial. Do not leave the main container open to the air.

» Storage: Tightly reseal the primary container immediately after use. For long-term storage,
place the container inside a secondary sealed bag or desiccator containing a drying agent
like silica gel or Drierite. Store at room temperature as recommended.[5]

Protocol 2: Representative N-Arylation via Buchwald-
Hartwig Coupling

Expertise: This protocol demonstrates the utility of the endocyclic secondary amine as a
nucleophile in a modern cross-coupling reaction, a common step in drug development. The
choice of ligand, base, and solvent is critical for success with this sterically hindered amine.

¢ Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), N,N,3-
Trimethylazetidin-3-amine dihydrochloride (1.2 eq.), a palladium catalyst such as
Pdz(dba)s (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

 Inerting: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to
ensure an inert atmosphere.

» Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of
a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.5 eq.). The base is
crucial for deprotonating the ammonium salt to generate the free amine in situ and to
facilitate the catalytic cycle.

o Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS.
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» Workup: After completion, cool the reaction to room temperature. Quench carefully with
water and extract the product with an organic solvent like ethyl acetate. Wash the combined
organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

« Purification: Purify the crude product via flash column chromatography on silica gel to yield
the desired N-arylated tertiary amine.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b161290?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. researchgate.net [researchgate.net]

2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances
(RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

3. acgpubs.org [acgpubs.org]

4. lifechemicals.com [lifechemicals.com]

5. 133891-76-6|N,N,3-Trimethylazetidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
6. chemshuttle.com [chemshuttle.com]

7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms
of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

8. Hygroscopy - Wikipedia [en.wikipedia.org]
9. researchgate.net [researchgate.net]

10. youtube.com [youtube.com]

11. quora.com [quora.com]

12. chem.libretexts.org [chem.libretexts.org]

13. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N
fragmentation pattern of m/z m/e ions for analysis and identification of N,N-
dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes
[docbrown.info]

14. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents
[patents.google.com]

To cite this document: BenchChem. [IUPAC name for N,N,3-Trimethylazetidin-3-amine
dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b161290#iupac-name-for-n-n-3-trimethylazetidin-3-
amine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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